![molecular formula C23H21N3O3S B6571108 propyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021230-81-8](/img/structure/B6571108.png)
propyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of organic compounds is often determined using spectroscopic techniques like NMR, IR, and mass spectrometry. X-ray crystallography can also be used if single crystals of the compound can be obtained .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and the nature of its functional groups .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, and stability. The compound’s chemical properties like acidity, basicity, and reactivity can also be studied .Scientific Research Applications
Anti-Arthritis Applications
This compound has shown promise in the treatment of Rheumatoid Arthritis (RA), a chronic autoimmune disease that leads to long-term joint damage . It has been found to inhibit pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with RA .
Anti-Inflammatory Applications
The compound has demonstrated strong anti-inflammatory properties. It has been shown to strongly inhibit pro-inflammatory responses by inhibiting in vitro STAT3 activation .
Anti-Amyloidogenic Applications
In Alzheimer’s disease (AD) research, this compound has shown potential in preventing amyloidogenesis and cognitive impairment . It has been found to reduce the expression of inflammatory proteins and amyloidogenic proteins in microglial BV-2 cells and cultured astrocytes .
Memory Enhancement Applications
The compound has been found to ameliorate LPS-induced memory loss, which is associated with the reduction of LPS-induced inflammatory proteins . This suggests potential applications in the treatment of memory-related disorders.
Antibacterial Applications
While not directly linked to “F3220-0729”, similar compounds have shown antibacterial activity against clinically important bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus feacalis . This suggests potential antibacterial applications for “F3220-0729”.
Cooling Enhancement Applications
Although not directly related to “F3220-0729”, similar compounds have been used in spray cooling systems for performance enhancement of natural draft dry cooling towers during high ambient temperature periods . This suggests potential applications of “F3220-0729” in thermal management and cooling technologies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
propyl 4-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-11-29-23(27)16-7-9-19(10-8-16)25-14-18(13-24)22-26-21(15-30-22)17-5-4-6-20(12-17)28-2/h4-10,12,14-15,25H,3,11H2,1-2H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEGFXIFQHYMPA-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-propyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate |
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